molecular formula C8H16ClNO2S B2910564 (1R,5S)-3,3-Dioxo-3lambda6-thiabicyclo[3.3.1]nonan-7-amine;hydrochloride CAS No. 2503155-15-3

(1R,5S)-3,3-Dioxo-3lambda6-thiabicyclo[3.3.1]nonan-7-amine;hydrochloride

Cat. No. B2910564
CAS RN: 2503155-15-3
M. Wt: 225.73
InChI Key: ZATYCBLPNOCQRA-AYNSSBQOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1R,5S)-3,3-Dioxo-3lambda6-thiabicyclo[3.3.1]nonan-7-amine;hydrochloride, also known as TBOA, is a chemical compound that has been widely used in scientific research due to its ability to inhibit glutamate transporters. Glutamate is the most abundant neurotransmitter in the central nervous system, and its transporters play a crucial role in regulating its concentration in the synaptic cleft. Inhibition of these transporters can lead to a variety of physiological and biochemical effects, which have been extensively studied in the scientific community.

Mechanism of Action

(1R,5S)-3,3-Dioxo-3lambda6-thiabicyclo[3.3.1]nonan-7-amine;hydrochloride inhibits glutamate transporters by binding to the substrate-binding site of the transporter protein. This prevents the transporter from transporting glutamate across the cell membrane, leading to an increase in extracellular glutamate concentrations. The increase in glutamate concentration can lead to a variety of physiological and biochemical effects, including excitotoxicity and neuronal damage.
Biochemical and Physiological Effects:
The inhibition of glutamate transporters by (1R,5S)-3,3-Dioxo-3lambda6-thiabicyclo[3.3.1]nonan-7-amine;hydrochloride can lead to a variety of physiological and biochemical effects. In animal studies, (1R,5S)-3,3-Dioxo-3lambda6-thiabicyclo[3.3.1]nonan-7-amine;hydrochloride has been shown to cause seizures, neuronal damage, and changes in synaptic plasticity. (1R,5S)-3,3-Dioxo-3lambda6-thiabicyclo[3.3.1]nonan-7-amine;hydrochloride has also been shown to increase the release of dopamine in the striatum, suggesting a potential role in drug addiction.

Advantages and Limitations for Lab Experiments

One advantage of using (1R,5S)-3,3-Dioxo-3lambda6-thiabicyclo[3.3.1]nonan-7-amine;hydrochloride in lab experiments is its potency as a glutamate transporter inhibitor. This allows for the study of the effects of glutamate transporters on neuronal function at low concentrations. However, one limitation of using (1R,5S)-3,3-Dioxo-3lambda6-thiabicyclo[3.3.1]nonan-7-amine;hydrochloride is its potential for non-specific effects on other proteins and ion channels. Additionally, the use of (1R,5S)-3,3-Dioxo-3lambda6-thiabicyclo[3.3.1]nonan-7-amine;hydrochloride in animal studies can be complicated by its potential to cause seizures and neuronal damage.

Future Directions

There are several future directions for research on (1R,5S)-3,3-Dioxo-3lambda6-thiabicyclo[3.3.1]nonan-7-amine;hydrochloride and its effects on glutamate transporters. One area of interest is the development of more specific and potent glutamate transporter inhibitors. Another area of research is the investigation of the role of glutamate transporters in psychiatric disorders such as depression and anxiety. Additionally, the use of (1R,5S)-3,3-Dioxo-3lambda6-thiabicyclo[3.3.1]nonan-7-amine;hydrochloride in combination with other drugs could provide new insights into the mechanisms of drug addiction and the development of new treatments.

Synthesis Methods

(1R,5S)-3,3-Dioxo-3lambda6-thiabicyclo[3.3.1]nonan-7-amine;hydrochloride can be synthesized using a multi-step process that involves the reaction of a thiol with an epoxide, followed by a ring-closing reaction to form the bicyclic structure. The final step involves the addition of hydrochloric acid to form the hydrochloride salt. The synthesis of (1R,5S)-3,3-Dioxo-3lambda6-thiabicyclo[3.3.1]nonan-7-amine;hydrochloride has been well-documented in the literature, and several variations of the method have been reported.

Scientific Research Applications

(1R,5S)-3,3-Dioxo-3lambda6-thiabicyclo[3.3.1]nonan-7-amine;hydrochloride has been widely used in scientific research as a tool to study the role of glutamate transporters in the central nervous system. It has been shown to be a potent inhibitor of glutamate transporters, and its effects on neuronal function have been extensively studied. (1R,5S)-3,3-Dioxo-3lambda6-thiabicyclo[3.3.1]nonan-7-amine;hydrochloride has been used to investigate the role of glutamate transporters in synaptic plasticity, neurodegenerative diseases, and drug addiction.

properties

IUPAC Name

(1R,5S)-3,3-dioxo-3λ6-thiabicyclo[3.3.1]nonan-7-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO2S.ClH/c9-8-2-6-1-7(3-8)5-12(10,11)4-6;/h6-8H,1-5,9H2;1H/t6-,7+,8?;
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZATYCBLPNOCQRA-PAFGHYSMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC(CC1CS(=O)(=O)C2)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]2CC(C[C@H]1CS(=O)(=O)C2)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1R,5S)-3,3-Dioxo-3lambda6-thiabicyclo[3.3.1]nonan-7-amine;hydrochloride

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